molecular formula C13H16O B1669517 Cyclopropyl methyl ketone CAS No. 765-43-5

Cyclopropyl methyl ketone

Cat. No.: B1669517
CAS No.: 765-43-5
M. Wt: 84.12 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
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Description

Cyclopropyl methyl ketone is an organic compound with the molecular formula C₅H₈O. It is a colorless liquid with a boiling point of 114°C and a density of 0.849 g/mL at 25°C . This compound is notable for its three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Cyclopropyl methyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Cyclopropyl carboxylic acid.

    Reduction: Cyclopropyl methanol.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of cyclopropyl methyl ketone involves its highly strained cyclopropane ring, which makes it highly reactive. The compound can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. In biological systems, this compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Cyclopropyl methyl ketone can be compared with other similar compounds such as:

    Cyclopropyl phenyl ketone: Similar in structure but with a phenyl group instead of a methyl group.

    Cyclopropyl ethyl ketone: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to its highly strained cyclopropane ring, which imparts significant reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

Cyclopropyl methyl ketone (CPMK) is an organic compound with the molecular formula C5_5H8_8O, characterized by a three-membered cyclopropane ring attached to a methyl ketone group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and biological properties.

CPMK is a clear, colorless liquid with a fruity odor. It is moderately soluble in water and highly soluble in organic solvents. Its boiling point ranges from 106 to 107 degrees Celsius, and it has a molecular weight of 84.12 g/mol. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic compounds .

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC5_5H8_8O
Molecular Weight84.12 g/mol
Boiling Point106-107 °C
SolubilityModerately water-soluble; highly soluble in organic solvents
FlammabilityHighly flammable

Toxicological Profile

CPMK exhibits notable toxicity, which poses significant safety concerns during handling and application. Exposure can lead to skin, eye, and respiratory irritation. It is classified as a mild skin irritant and can cause severe eye damage upon contact. The dermal lethal dose for rats has been reported to exceed 2,000 mg/kg, indicating its potential for severe harm . Due to these properties, strict safety measures are recommended when working with this compound.

Mechanistic Studies

Recent studies have explored the reactivity of CPMK in various chemical transformations. For instance, it has been shown to participate in ring-opening reactions and nucleophilic additions, demonstrating its potential as a versatile reagent in organic synthesis. A study on the hydride reduction of cyclopropyl ketones indicated that CPMK can undergo stereoselective reductions, which are influenced by substituents on the cyclopropane ring .

Case Studies

  • Antiviral Drug Synthesis : CPMK serves as a crucial intermediate in the synthesis of antiviral agents. Its unique structure allows for modifications that enhance biological activity against viral targets.
  • Multidrug Resistance Modulation : Research indicates that phenothiazine derivatives synthesized using CPMK exhibit properties that can reverse multidrug resistance (MDR) in cancer chemotherapy. These compounds showed significant cytotoxic activity against MDR cell lines, suggesting potential therapeutic applications .
  • Stereoselectivity in Reactions : A systematic investigation into the stereoselective hydride reduction of CPMK revealed that bulky substituents on the cyclopropane ring could enhance selectivity during chemical reactions .

Properties

IUPAC Name

1-cyclopropylethanone
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InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HVCFCNAITDHQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)C1CC1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID9074854
Record name Cyclopropyl methyl ketone
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl methyl ketone
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Vapor Pressure

44.7 [mmHg]
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CAS No.

765-43-5
Record name Cyclopropyl methyl ketone
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Record name Cyclopropyl methyl ketone
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Synthesis routes and methods I

Procedure details

A solution of cyclohexanecarbonyl chloride (9.1 ml) in CH2Cl2 (25 ml) was added slowly under nitrogen atmosphere at 0-4° C. to a stirred mixture of AlCl3 (9.1 g), CH2Cl2 (25 ml) and benzene (50 ml). The resulting mixture was stirred for 1 hour at 0-4° C. and 12 hours at the room temperature. The mixture was poured into ice-water (200 ml, contains 1 ml of concentrated HCl) and stirred for 5 minutes. The phases were separated and the aqueous phase was washed with CH2CO2 (2×20 ml). The organic phases were combined and extracted with water (2×20 ml), 2.5% NaOH solution (2×30 ml) and water (2×20 ml). The organic phase was dried over Na2SO4 and evaporated. Yield was 12.0 g.
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
9.1 g
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reactant
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50 mL
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reactant
Reaction Step One
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25 mL
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solvent
Reaction Step One
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25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 11.5 g/h of benzoic acid, 36 g/h of cyclohexanecarboxylic acid and 13 g/h of water was evaporated in an evaporator and passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which contained 2% by weight of potassium oxide, the remainder being anatase. The reaction gases were then cooled and were collected in a receiver. From the discharged two-phase mixture, the organic phase was analyzed by gas chromatography. The conversion of benzoic acid was 98%. The selectivity with respect to cyclohexyl phenyl ketone was 60%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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